N-[(E)-(6-methylpyridin-2-yl)methylideneamino]-N'-phenylpyridine-2-carboximidamide
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Overview
Description
N-[(E)-(6-methylpyridin-2-yl)methylideneamino]-N’-phenylpyridine-2-carboximidamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and a phenyl group, connected through a carboximidamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(6-methylpyridin-2-yl)methylideneamino]-N’-phenylpyridine-2-carboximidamide typically involves a multi-step process. One common method includes the condensation reaction between 6-methylpyridine-2-carboxaldehyde and N’-phenylpyridine-2-carboximidamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques to ensure high yield and purity. These methods could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often necessary to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(6-methylpyridin-2-yl)methylideneamino]-N’-phenylpyridine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or phenyl rings are replaced by other groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions can produce simpler, reduced forms of the compound.
Scientific Research Applications
N-[(E)-(6-methylpyridin-2-yl)methylideneamino]-N’-phenylpyridine-2-carboximidamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: In biological research, the compound is investigated for its potential as an antimicrobial agent.
Medicine: The compound’s unique structure and reactivity make it a subject of interest in medicinal chemistry.
Mechanism of Action
The mechanism of action of N-[(E)-(6-methylpyridin-2-yl)methylideneamino]-N’-phenylpyridine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit unique reactivity. These complexes can catalyze various chemical reactions, leading to the formation of desired products. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt the cell membranes of bacteria and fungi, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(6-methylpyridin-2-yl)methylideneamino]-N’-phenylpyridine-2-carboxamide
- N-[(E)-(6-methylpyridin-2-yl)methylideneamino]-N’-phenylpyridine-2-thiocarboximidamide
- N-[(E)-(6-methylpyridin-2-yl)methylideneamino]-N’-phenylpyridine-2-carbothioamide
Uniqueness
N-[(E)-(6-methylpyridin-2-yl)methylideneamino]-N’-phenylpyridine-2-carboximidamide stands out due to its specific combination of functional groups and molecular structure. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to form stable complexes with metal ions and exhibit antimicrobial activity further distinguishes it from similar compounds .
Properties
IUPAC Name |
N-[(E)-(6-methylpyridin-2-yl)methylideneamino]-N'-phenylpyridine-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5/c1-15-8-7-11-17(22-15)14-21-24-19(18-12-5-6-13-20-18)23-16-9-3-2-4-10-16/h2-14H,1H3,(H,23,24)/b21-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNVEDUUVHOZSV-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C=NNC(=NC2=CC=CC=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)/C=N/NC(=NC2=CC=CC=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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